REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH2:11]([C:13]1[O:14][CH:15]=[CH:16][CH:17]=1)[CH3:12]>>[CH2:11]([C:13]1[O:14][C:15]([CH:4]=[O:5])=[CH:16][CH:17]=1)[CH3:12]
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1OC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by pouring onto ice
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with hexane, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(O1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |